molecular formula C19H23ClN2 B5786538 1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine

1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine

Cat. No. B5786538
M. Wt: 314.9 g/mol
InChI Key: BHXNAJUBVIHMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine (also known as GBR-12909) is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by blocking its reuptake. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.

Mechanism of Action

GBR-12909 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in its concentration in the synaptic cleft. This, in turn, enhances dopaminergic neurotransmission and can improve various neurological functions, including motor control, attention, and reward processing.
Biochemical and Physiological Effects:
GBR-12909 has been shown to have various biochemical and physiological effects in the brain. For instance, it can increase the levels of dopamine and its metabolites in the striatum, which is a brain region involved in motor control and reward processing. It can also increase the levels of norepinephrine and serotonin in the prefrontal cortex, which is a brain region involved in attention and executive function.

Advantages and Limitations for Lab Experiments

GBR-12909 has several advantages as a research tool for investigating dopamine function in the brain. It is a highly selective dopamine reuptake inhibitor, which means it can specifically target dopaminergic neurotransmission without affecting other neurotransmitter systems. It is also relatively easy to synthesize and can be administered in various forms, including intraperitoneal injection and oral gavage.
However, GBR-12909 also has some limitations as a research tool. For instance, it can be toxic at high doses and can cause neurotoxicity in some animal models. It can also have off-target effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.

Future Directions

There are several future directions for research on GBR-12909. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as depression and anxiety. Another direction is to develop more selective and potent dopamine reuptake inhibitors that can overcome the limitations of GBR-12909. Additionally, future research could focus on elucidating the molecular mechanisms underlying the neurotoxicity of GBR-12909 and developing strategies to mitigate its adverse effects.

Synthesis Methods

GBR-12909 can be synthesized using various methods, including the reduction of 1-(2-chlorophenyl)piperazine with sodium borohydride, the reaction of 1-(2-chlorophenyl)piperazine with 4-ethylbenzyl chloride in the presence of a base, or the condensation of 1-(2-chlorophenyl)piperazine with 4-ethylbenzaldehyde in the presence of a reducing agent.

Scientific Research Applications

GBR-12909 has been extensively studied for its potential therapeutic applications in various neurological disorders. For instance, it has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It has also been investigated as a potential treatment for ADHD, as it can improve attention and impulsivity in animal models and human subjects. Additionally, GBR-12909 has been studied for its potential to reduce drug-seeking behavior in individuals with substance abuse disorders.

properties

IUPAC Name

1-(2-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-2-16-7-9-17(10-8-16)15-21-11-13-22(14-12-21)19-6-4-3-5-18(19)20/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXNAJUBVIHMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine

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